di-tert-Butyl acetylenedicarboxylate
Overview
Description
The cross-cyclotrimerization of di-tert-butyl acetylenedicarboxylate, silylacetylenes and acrylamides was studied with cationic rhodium(I)/(R)-tol-binap complex as catalyst. Glycosyl azides were subjected to 1,3-dipolar cycloaddition with di-tert-butyl acetylenedicarboxylate.
Mechanism of Action
Target of Action
Di-tert-Butyl acetylenedicarboxylate is primarily involved in the cross-cyclotrimerization of silylacetylenes and acrylamides . This process is catalyzed by a cationic rhodium (I)/ ®-tol-binap complex . The targets of this compound are therefore silylacetylenes and acrylamides, which are involved in various biochemical reactions.
Mode of Action
The interaction of this compound with its targets involves a process known as cross-cyclotrimerization . This reaction is facilitated by a cationic rhodium (I)/ ®-tol-binap complex, which acts as a catalyst . The result of this interaction is the formation of a cyclic compound through a three-component coupling reaction .
Biochemical Pathways
The cross-cyclotrimerization process involving this compound affects the biochemical pathways of silylacetylenes and acrylamides . This reaction leads to the formation of cyclic compounds, which can have various downstream effects depending on the specific biochemical context .
Result of Action
The primary molecular effect of this compound’s action is the formation of cyclic compounds through the cross-cyclotrimerization of silylacetylenes and acrylamides . This can lead to various cellular effects depending on the specific context and the nature of the resulting cyclic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a cationic rhodium (I)/ ®-tol-binap complex is necessary for the compound to facilitate the cross-cyclotrimerization of silylacetylenes and acrylamides . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Di-tert-butyl acetylenedicarboxylate plays a significant role in biochemical reactions, particularly in cycloaddition processes. It interacts with enzymes such as rhodium (I) complexes, which catalyze the cross-cyclotrimerization of this compound with silylacetylenes and acrylamides . Additionally, it undergoes 1,3-dipolar cycloaddition with glycosyl azides . These interactions highlight the compound’s versatility in forming complex molecular structures.
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity in cycloaddition reactions. The compound’s triple bond allows it to act as a dienophile in Diels-Alder reactions, forming stable cyclic structures. Additionally, its interactions with rhodium (I) complexes facilitate the formation of macrocycles through cross-cyclotrimerization . These reactions are crucial for the synthesis of complex organic molecules.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to various bioactive compounds through cycloaddition reactions. Enzymes such as rhodium (I) complexes play a crucial role in these pathways by catalyzing the formation of macrocycles and other complex structures . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.
Properties
IUPAC Name |
ditert-butyl but-2-ynedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCRUXRGQFLOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984583 | |
Record name | Di-tert-butyl but-2-ynedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66086-33-7 | |
Record name | 1,4-Bis(1,1-dimethylethyl) 2-butynedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66086-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-tert-butyl 2-butynedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066086337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butyl but-2-ynedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50984583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butyl 2-butynedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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